4'-Deoxyleurosidine-d3
Description
4'-Deoxyleurosidine-d3 is a deuterated analog of 4'-Deoxyleurosidine, a derivative of the vinca alkaloid leurosidine. The "-d3" suffix indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen, at specific molecular positions. This modification is commonly employed in pharmacological and analytical research to enhance metabolic stability, improve pharmacokinetic profiling, or serve as an internal standard in mass spectrometry-based assays. While 4'-Deoxyleurosidine itself is structurally related to antitumor agents like vinblastine and vincristine, its deuterated form is primarily utilized in mechanistic studies to track metabolic pathways or quantify drug concentrations in biological matrices.
Properties
Molecular Formula |
C₄₆H₅₅D₃N₄O₈ |
|---|---|
Molecular Weight |
797.99 |
Synonyms |
(+)-20’-Deoxyleurosidine-d3; 20’-Deoxyleurosidine-d3; 4’-Deoxyleurosidine-d3; Deoxyvincaleukoblastine B-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The deuterated compound shares structural homology with other vinca alkaloids but is distinguished by its deuterium substitution. Key analogs and their comparative attributes are outlined below:
Key Observations :
- Deuterium Impact: Deuterated compounds like this compound exhibit reduced metabolic clearance compared to non-deuterated analogs due to the kinetic isotope effect (KIE). For example, EDDP-D3.perchlorate demonstrates a 20–30% slower hepatic metabolism in vitro compared to EDDP .
- Analytical Utility: Similar to Ecgonine methylester-D3.HCl, this compound is likely employed as a reference standard in mass spectrometry to distinguish endogenous compounds from administered drugs.
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Half-Life: EDDP-D3.perchlorate shows a 15% longer half-life (t₁/₂) in rodent models compared to its non-deuterated counterpart . A similar trend is expected for this compound.
- Receptor Binding : Deuterium substitution minimally alters receptor affinity in vinca alkaloids, as seen in deuterated vinblastine analogs, where <5% change in tubulin-binding efficacy was observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
